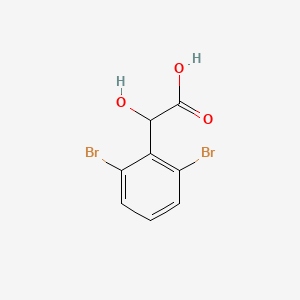

2,6-Dibromomandelic acid

Description

Significance of Chiral Compounds in Advanced Organic Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. numberanalytics.com Chiral molecules, or enantiomers, can exhibit profoundly different biological activities, a fact of paramount importance in the pharmaceutical and agrochemical industries. numberanalytics.comhilarispublisher.com For instance, one enantiomer of a drug may provide a desired therapeutic effect, while the other could be inactive or even harmful. hilarispublisher.com This necessitates the development of methods for asymmetric synthesis, which is the selective production of a single enantiomer. hilarispublisher.com Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, and they are a vital tool in achieving high enantiopurity in complex molecules. numberanalytics.com The ability to construct intricate, three-dimensional molecular architectures with precise stereocontrol is a hallmark of modern organic synthesis, enabling the creation of new medicines and materials. hilarispublisher.com

Role of α-Hydroxy Acids as Chiral Auxiliaries and Versatile Building Blocks

α-Hydroxy acids are a class of organic compounds characterized by a carboxylic acid group and a hydroxyl group on the adjacent carbon atom. nih.gov Many α-hydroxy acids, such as lactic acid, mandelic acid, and malic acid, are naturally occurring and readily available in enantiomerically pure forms. magtech.com.cnacs.org This accessibility makes them highly valuable as chiral building blocks in the synthesis of more complex molecules. magtech.com.cn They can be transformed into a variety of other useful chiral intermediates. magtech.com.cn Furthermore, α-hydroxy acids and their derivatives serve as important chiral auxiliaries, guiding the stereoselective formation of new chiral centers in a reaction. acs.orgtandfonline.comacs.org Their utility is demonstrated in a wide range of synthetic applications, from the total synthesis of natural products to the development of new synthetic methodologies. magtech.com.cn

Contextualization of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to an aromatic ring, are of significant interest in modern chemical research. science.govnih.gov The introduction of halogens can dramatically alter a molecule's physical, chemical, and biological properties. rsc.org For example, halogenation can increase a compound's stability, lipophilicity, and membrane permeability, which are often desirable characteristics for pharmaceuticals and agrochemicals. rsc.org Halogenated aromatics are also crucial intermediates in organic synthesis, frequently used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com While the widespread use of some halogenated compounds has raised environmental concerns due to their persistence, ongoing research focuses on developing more sustainable methods for their synthesis and degradation. nih.gov

Overview of Academic Research Trajectories for 2,6-Dibromomandelic Acid

Academic research on this compound appears to be focused on its properties and potential applications as a chiral building block and in the study of chiral recognition. Research has explored the use of similar chiral α-hydroxy acids in asymmetric synthesis. nih.govrsc.org The presence of the two bromine atoms on the phenyl ring makes this compound a unique substrate for investigating intermolecular interactions and their influence on chiral discrimination. For example, studies have utilized NMR spectroscopy to probe the chiral recognition of α-hydroxy acids by macrocyclic compounds, and the steric hindrance from the bromine atoms in this compound was noted to impact these interactions. nih.gov Further research may delve into its use as a precursor for more complex halogenated molecules and as a tool for understanding the nuances of stereochemistry.

Chemical Profile and Synthesis of this compound

A detailed understanding of the chemical and physical properties of this compound, along with its synthetic origins, is crucial for its effective application in research and development.

Chemical and Physical Properties

This compound possesses a unique combination of a chiral α-hydroxy acid structure and a di-halogenated aromatic ring. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2,6-dibromophenyl)-2-hydroxyacetic acid |

| CAS Number | N/A |

| Molecular Formula | C₈H₆Br₂O₃ |

| Molecular Weight | 309.94 g/mol |

| Melting Point | 155-158 °C |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. |

| Appearance | White to off-white crystalline powder |

Synthesis and Preparation

The synthesis of this compound typically begins with a suitable precursor that already contains the dibrominated phenyl group.

Common Synthetic Route: A prevalent method involves the nucleophilic addition of a cyanide source, such as sodium cyanide, to 2,6-dibromobenzaldehyde. This reaction forms the corresponding cyanohydrin intermediate. Subsequent acid-catalyzed hydrolysis of the nitrile group in the cyanohydrin yields the carboxylic acid functionality, resulting in the formation of this compound.

Precursors and Reagents:

Starting Material: 2,6-Dibromobenzaldehyde

Reagents: Sodium cyanide (or other cyanide sources), a strong acid (e.g., hydrochloric acid or sulfuric acid) for hydrolysis.

Stereochemistry

As a derivative of mandelic acid, this compound is a chiral molecule and exists as a pair of enantiomers due to the stereocenter at the α-carbon.

(R)- and (S)-Enantiomers: The two enantiomers are designated as (R)-2,6-dibromomandelic acid and (S)-2,6-dibromomandelic acid. These enantiomers will rotate plane-polarized light in opposite directions.

Optical Rotation: The specific rotation values for the pure enantiomers have not been widely reported in publicly available literature, but they are expected to be equal in magnitude and opposite in sign. The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, will not exhibit any optical activity.

Applications in Asymmetric Synthesis

The unique structural features of this compound make it a valuable tool in the field of asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereochemical purity.

Chiral Resolving Agent

One of the primary applications of chiral acids like this compound is as a chiral resolving agent. This process involves the separation of a racemic mixture of a chiral base. The chiral acid reacts with the racemic base to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to regenerate the pure enantiomers of the original chiral base and the resolving agent.

Synthesis of Other Chiral Compounds

As a chiral building block, this compound can be used as a starting material for the synthesis of other enantiomerically pure compounds. The hydroxyl and carboxylic acid groups provide reactive handles for a variety of chemical transformations, while the chiral center can direct the stereochemical outcome of subsequent reactions.

Precursor in Complex Molecule Synthesis

The dibrominated phenyl ring of this compound offers sites for further functionalization through reactions such as cross-coupling, which can be used to build more complex molecular architectures. This makes it a potentially useful precursor in the synthesis of complex target molecules where the introduction of a chiral center and a substituted aromatic ring is required.

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on various spectroscopic techniques that provide detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methine proton at the chiral center, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 2,6-disubstitution pattern.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbon of the chiral center, and the carbons of the aromatic ring. The carbons attached to the bromine atoms would show characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected peaks include a broad O-H stretch from the carboxylic acid, another O-H stretch from the alcohol, and a strong C=O stretch from the carbonyl group of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of groups such as water, carbon dioxide, and bromine atoms.

Chemical Reactivity and Derivative Formation

The reactivity of this compound is governed by its functional groups—the carboxylic acid, the hydroxyl group, and the dibrominated aromatic ring.

Esterification Reactions

The carboxylic acid group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst. This reaction is useful for protecting the carboxylic acid group or for creating derivatives with different physical and chemical properties.

Oxidation and Reduction Reactions

Oxidation: The secondary alcohol group can be oxidized to a ketone, yielding the corresponding α-keto acid, 2-(2,6-dibromophenyl)-2-oxoacetic acid. acs.org This transformation can be achieved using a variety of oxidizing agents.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, although this typically requires strong reducing agents like lithium aluminum hydride. The aromatic bromine atoms are generally stable to these conditions.

Formation of Other Halogenated Derivatives

The bromine atoms on the aromatic ring can potentially be replaced by other functional groups through nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the other substituents might make this challenging. Alternatively, further halogenation of the aromatic ring is unlikely due to the deactivating effect of the existing bromine atoms and the carboxylic acid group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2O3 |

|---|---|

Molecular Weight |

309.94 g/mol |

IUPAC Name |

2-(2,6-dibromophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6Br2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

RGBVYIQQRRITTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromomandelic Acid and Its Derivatives

Historical and Contemporary Approaches to the Preparation of 2,6-Dibromomandelic Acid

The preparation of this compound can be approached through several synthetic routes, primarily involving the introduction of bromine atoms onto a pre-existing mandelic acid framework or the construction of the mandelic acid side chain onto a dibrominated aromatic precursor.

Historically, the synthesis would likely rely on direct electrophilic aromatic substitution (bromination) of mandelic acid. However, the hydroxyl and carboxyl groups are ortho-, para-directing, making the selective introduction of bromine at the 2 and 6 positions challenging without competing side reactions or the formation of other isomers. A more controlled historical approach would involve the bromination of a precursor such as sulfanilic acid, where a directing group is used to control the position of bromination, followed by the removal of the directing group and subsequent conversion to the desired mandelic acid. google.com

Contemporary methods offer more refined control. A common strategy involves starting with a readily available 2,6-dibrominated precursor, such as 2,6-dibromobenzaldehyde. The synthesis can then proceed via a nucleophilic addition of a cyanide source (like trimethylsilyl (B98337) cyanide) to the aldehyde, followed by hydrolysis of the resulting cyanohydrin to yield racemic this compound.

Another modern approach could involve the selective benzylic bromination of a related compound like 2,6-dimethylbenzoic acid, followed by nucleophilic substitution and oxidation to create the α-hydroxy acid moiety. google.com The development of advanced catalytic systems continues to provide more efficient and selective pathways for the synthesis of such functionalized molecules.

Regioselective Bromination Strategies in Mandelic Acid Synthesis

Achieving regioselectivity in the bromination of aromatic rings is a critical aspect of synthesizing specifically substituted compounds like this compound. The direct dibromination of mandelic acid to the 2,6-positions is complicated by the electronic properties of the existing substituents.

Recent research has revealed novel strategies for highly regioselective aromatic bromination. One innovative method uses mandelic acid itself as a catalyst in conjunction with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. organic-chemistry.orgacs.org Computational and experimental studies show that Lewis basic additives, including the carboxylate of mandelic acid, can interact with NBS through halogen bonding. researchgate.netacs.org This interaction increases the electrophilic character of the bromine atom, enhancing its reactivity and allowing for controlled bromination of various aromatic substrates. acs.orgorganic-chemistry.org While this research focuses on using mandelic acid to catalyze the bromination of other molecules, the principles inform how bromination of the mandelic acid ring itself might be controlled.

To achieve the specific 2,6-dibromo substitution pattern, synthetic strategies often bypass the direct bromination of mandelic acid in favor of using a starting material where the desired bromine positions are already established. For example, starting with 2,6-dibromotoluene, one could perform side-chain oxidation to form 2,6-dibromobenzoic acid, followed by functionalization to introduce the α-hydroxy group. Alternatively, a halogen-metal exchange on a molecule like 1,2,3-tribromobenzene (B42115) could be used to selectively introduce a formyl or carboxyl group at the 2-position, followed by elaboration to the mandelic acid side chain.

Table 1: Selected Reagents and Conditions for Regioselective Aromatic Bromination

| Brominating Agent | Catalyst/Additive | Conditions | Regioselectivity |

| N-Bromosuccinimide (NBS) | Mandelic Acid (catalytic) | Aqueous, Room Temp. | High for various arenes researchgate.net |

| Ammonium Bromide | Oxone® | Methanol or Water, RT | Good for activated rings |

| N-Bromosuccinimide (NBS) | Tetrabutylammonium Bromide | Dichloromethane | High for activated rings |

| Sodium Bromate / HBr | Light (hν) | Biphasic system | Selective benzylic bromination google.com |

Stereoselective Synthesis Pathways for Enantiopure this compound

As this compound possesses a chiral center at the α-carbon, the synthesis of its enantiopure forms is crucial for applications in asymmetric synthesis and pharmaceuticals. Two primary strategies are employed for obtaining enantiomerically pure α-hydroxy acids:

Resolution of Racemic Mixtures: This classical approach involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is typically achieved by reacting the racemic acid with a single enantiomer of a chiral base (e.g., (+)-cinchonine, (-)-brucine, or a chiral amine). This reaction forms a pair of diastereomeric salts, which possess different physical properties (such as solubility) and can be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to liberate the respective pure enantiomers of this compound.

Asymmetric Synthesis: Modern synthetic chemistry focuses on methods that directly produce a single enantiomer, thus avoiding the loss of 50% of the material inherent in resolution. For this compound, this could be achieved through the asymmetric reduction of a prochiral precursor, 2,6-dibromobenzoylformic acid. This reduction can be carried out using chiral reducing agents, such as boranes complexed with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), or through catalytic hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). Such methods can provide high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer, depending on the catalyst's chirality.

The development of stereoselective pathways is an active area of research, with a focus on creating efficient and highly selective catalytic systems for producing chiral molecules like piperidines and tetrahydropyrans. rsc.orgrsc.orgmdpi.com

Synthetic Transformations and Derivatization of this compound

The presence of three reactive sites—the carboxylic acid, the hydroxyl group, and the two bromine atoms on the aromatic ring—makes this compound a valuable and versatile precursor for a wide range of more complex molecules.

The carboxylic acid and hydroxyl groups of this compound are readily derivatized. These transformations are fundamental for creating a diverse library of chiral compounds, provided the reaction conditions are mild enough to prevent racemization of the adjacent stereocenter. researchgate.net

Esterification: The carboxylic acid can be converted to an ester through various methods. Fischer esterification involves reacting the acid with an alcohol under acidic catalysis. For more sensitive or sterically hindered substrates, milder methods are preferred. The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is highly effective at room temperature. organic-chemistry.org Alkylation of the carboxylate salt with alkyl halides is another common method. libretexts.org

Amidation: The formation of amides from the carboxylic acid group is achieved using a wide array of peptide coupling reagents. organic-chemistry.org Reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) or combinations of activating agents like trichlorotriazine (B8581814) with a Lewis base catalyst can efficiently generate amides upon reaction with primary or secondary amines. researchgate.net These reactions are crucial for synthesizing peptide fragments or other biologically relevant amide structures. nih.gov

Table 2: Common Reagents for Esterification and Amidation

| Transformation | Reagent(s) | Key Features |

| Esterification | Alcohol, H₂SO₄ (cat.) | Classical Fischer esterification |

| Esterification | DCC, DMAP (cat.), Alcohol | Steglich esterification; mild conditions organic-chemistry.org |

| Esterification | BF₃·MeOH, Heat | Rapid esterification libretexts.org |

| Amidation | Amine, DCC/HOBt | Carbodiimide-based coupling |

| Amidation | Amine, COMU, Base | High efficiency uronium salt reagent organic-chemistry.org |

| Amidation | Amine, Trichlorotriazine (cat.), Lewis Base | Cost-effective catalytic method researchgate.net |

The two bromine atoms on the aromatic ring serve as versatile handles for further functionalization through halogen exchange or cross-coupling reactions.

Halogen Exchange Reactions: The bromo substituents can be replaced with other halogens. The Finkelstein reaction, involving treatment with sodium iodide (NaI) in acetone, can convert the dibromo compound into 2,6-diiodomandelic acid. allrounder.aidoubtnut.com The synthesis of the corresponding difluoro derivative can be accomplished via the Swarts reaction, using a metallic fluoride (B91410) like AgF or HgF₂. allrounder.ai Silyl-mediated halogen exchanges also provide a route for these transformations. epfl.ch

Halogen-Metal Exchange: A more powerful transformation is the halogen-metal exchange, where one or both bromine atoms are replaced with a metal, typically lithium or magnesium. Reacting this compound (or its protected form) with an organolithium reagent (e.g., n-butyllithium) or through Grignard formation can generate a highly reactive organometallic intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of the exchange can often be controlled by the choice of reagents and reaction temperature. organic-chemistry.org

Table 3: Reagents for Halogen Exchange and Interconversion

| Reaction Type | Reagent(s) | Transformation |

| Halogen Exchange (Iodination) | NaI in Acetone | R-Br → R-I (Finkelstein Reaction) allrounder.ai |

| Halogen Exchange (Fluorination) | AgF, HgF₂, or SbF₃ | R-Br → R-F (Swarts Reaction) allrounder.ai |

| Halogen-Metal Exchange | n-BuLi or i-PrMgCl | R-Br → R-Li or R-MgCl organic-chemistry.org |

| Nucleophilic Displacement | Lewis Acids (e.g., AlCl₃) | Can catalyze cyclization or rearrangement rsc.org |

The true synthetic utility of this compound is realized when it is used as a scaffold to build complex molecular architectures. The dibromo substitution pattern is ideal for metal-catalyzed cross-coupling reactions.

By employing catalysts based on palladium, nickel, or copper, the bromine atoms can be coupled with a wide range of partners:

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, leading to the formation of complex biaryl systems.

Sonogashira Coupling: Reaction with terminal alkynes yields di-alkynylated products, which are precursors to fused polycyclic aromatic systems or macrocycles.

Heck Coupling: Reaction with alkenes can be used to install styrenyl or other unsaturated side chains.

Buchwald-Hartwig Amination: Reaction with amines allows for the formation of di-anilino derivatives.

The combination of these cross-coupling strategies with the reactivity of the α-hydroxy acid moiety allows for the synthesis of highly functionalized, three-dimensional structures. For instance, a sequence involving a double Sonogashira coupling followed by an intramolecular cyclization involving the hydroxyl or carboxyl group could lead to novel heterocyclic ring systems. nih.gov The ability to build such complex structures from a relatively simple chiral precursor highlights the importance of this compound in diversity-oriented synthesis and the development of new chemical entities. nih.gov

Applications in Chiral Resolution and Enantiomeric Separation

Diastereomeric Salt Formation with Racemic Amines and Bases

One of the most common methods for chiral resolution is the formation of diastereomeric salts. libretexts.org This technique involves reacting a racemic mixture of an acid or base with a single, pure enantiomer of another chiral compound, known as the resolving agent. In the context of 2,6-dibromomandelic acid, it is used to resolve racemic amines and other basic compounds.

The fundamental principle behind this method is the conversion of a pair of enantiomers into a pair of diastereomers. libretexts.org While enantiomers have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and boiling point. libretexts.orglibretexts.org

When a racemic mixture of a base (containing both R- and S-enantiomers) is reacted with an enantiomerically pure form of this compound (for instance, the (R)-enantiomer), two diastereomeric salts are formed: (R-base)-(R-acid) and (S-base)-(R-acid). libretexts.org These two salts are not mirror images of each other and will therefore have different solubilities in a given solvent. libretexts.org This difference in solubility allows for their separation through a process called fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer dissolved. researchgate.netfishersci.com Once the diastereomeric salts are separated, the individual enantiomers of the base can be recovered by treating the salt with a strong acid or base to break the ionic bond. libretexts.orglibretexts.org

Table 1: Examples of Chiral Resolving Agents and Their Applications

| Resolving Agent | Type | Used to Resolve | Reference |

| (+)-Tartaric acid | Acid | Racemic bases | libretexts.org |

| (-)-Malic acid | Acid | Racemic bases | libretexts.org |

| (-)-Mandelic acid | Acid | Racemic bases | libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Racemic bases | libretexts.org |

| Brucine | Base | Racemic acids | libretexts.org |

| Strychnine | Base | Racemic acids | libretexts.org |

| Quinine | Base | Racemic acids | libretexts.org |

| (R)-1-Phenylethylamine | Base | Racemic acids | libretexts.org |

To achieve a high degree of enantiomeric enrichment, the conditions for crystallization must be carefully optimized. Key factors that influence the efficiency of the separation include the choice of solvent, the temperature at which crystallization occurs, and the rate of cooling. fishersci.comnumberanalytics.com The ideal solvent will maximize the solubility difference between the two diastereomeric salts. numberanalytics.com

The process often involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. numberanalytics.com This controlled cooling promotes the formation of well-defined crystals of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomer can also be employed to initiate crystallization. numberanalytics.com Multiple recrystallizations may be necessary to achieve the desired level of enantiomeric purity. libretexts.org The goal is to obtain one diastereomer in high purity, which can then be converted back to the pure enantiomer of the original base. libretexts.org

Covalent Diastereomer Formation and Chromatographic Separation Techniques

An alternative to diastereomeric salt formation is the creation of covalent diastereomers, which can then be separated using chromatographic methods. chiralpedia.com This approach is particularly useful when crystallization methods are not effective.

In this technique, the racemic mixture is reacted with a chiral derivatizing agent to form a pair of diastereomeric esters or amides. wikipedia.org For instance, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid, such as this compound, to produce a mixture of two diastereomeric esters. libretexts.org These diastereomers, having different physical and chemical properties, can then be separated by chromatography. chiralpedia.com

The formation of these derivatives is a chemical reaction that creates a new covalent bond. After separation, the derivatizing agent must be cleaved off to recover the pure enantiomers of the original compound. libretexts.org While effective, derivatization can be a tedious process, and the conditions required for the reaction and subsequent cleavage must be carefully chosen to avoid racemization of the chiral centers. sepscience.com

Table 2: Common Derivatization Reactions for Chiral Resolution

| Racemic Compound Type | Chiral Derivatizing Agent | Diastereomeric Product | Separation Method | Reference |

| Alcohol | Enantiomerically pure carboxylic acid | Ester | Chromatography | libretexts.org |

| Carboxylic acid | Enantiomerically pure alcohol | Ester | Chromatography | wikipedia.org |

| Amine | Enantiomerically pure carboxylic acid | Amide | Chromatography | tcichemicals.com |

| Carboxylic acid | Enantiomerically pure amine | Amide | Chromatography | tcichemicals.com |

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of diastereomers. chiralpedia.comijrpr.com The separation is based on the differential interactions of the diastereomers with the stationary phase of the chromatography column. chiralpedia.com By selecting the appropriate chiral stationary phase (CSP) or by using a chiral additive in the mobile phase, the two diastereomers will travel through the column at different rates, leading to their separation. chiralpedia.comsepscience.com

Other chromatographic techniques such as gas chromatography (GC) and supercritical fluid chromatography (SFC) are also employed for chiral separations. numberanalytics.com GC is suitable for volatile and thermally stable compounds, while SFC offers advantages for certain types of separations. chiralpedia.com The choice of chromatographic method depends on the properties of the compounds being separated. numberanalytics.com

Kinetic Resolution Methodologies Involving this compound

Kinetic resolution is another strategy for separating enantiomers that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org

For example, in an esterification reaction between a racemic alcohol and a chiral acid like this compound, one enantiomer of the alcohol may react faster to form an ester. wikipedia.org If the reaction is stopped before completion, the unreacted alcohol will be enriched in the slower-reacting enantiomer. The first reported kinetic resolution by synthetic means was the esterification of racemic mandelic acid with optically active (-)-menthol in 1899. wikipedia.org

Kinetic resolution can be a highly effective method for obtaining enantiomerically enriched compounds. wikipedia.org However, a major drawback is that the theoretical maximum yield for the recovery of a single enantiomer is 50%, as the other enantiomer is consumed in the reaction. nih.gov

Utilization As a Chiral Building Block and Catalyst in Asymmetric Synthesis

Precursor in the Construction of Complex Chiral Molecules

No specific examples were found in the literature detailing the use of 2,6-Dibromomandelic acid as a starting material or key intermediate in the synthesis of complex chiral molecules. mdpi.comnih.gov

Chiral Auxiliary in Stereoselective Transformations

There is no available data on the application of this compound as a chiral auxiliary to induce diastereoselectivity in chemical reactions. wikipedia.orgsigmaaldrich.com

Ligand Design and Application in Asymmetric Catalysis

No instances of ligands derived from this compound for use in asymmetric catalysis have been reported.

Enantioselective Reactions Facilitated by this compound Derivatives

Consistent with the lack of information in the preceding sections, no specific enantioselective reactions facilitated by derivatives of this compound have been documented. dicp.ac.cnrsc.org

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-dibromomandelic acid in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and offering insights into the molecule's conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic, methine, hydroxyl, and carboxylic acid protons. The aromatic region would likely show a complex pattern due to the unsymmetrical substitution of the phenyl ring. The two protons at the C3/C5 positions and the one proton at the C4 position would form a spin system, with chemical shifts and coupling constants dictated by the strong deshielding effect of the bromine atoms. The benzylic methine proton (α-proton) would appear as a singlet, integrating to one proton. Its chemical shift would be influenced by the adjacent hydroxyl and carboxylic acid groups. The signals for the hydroxyl and carboxylic acid protons are typically broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would appear at the most downfield position (typically 170-180 ppm). organicchemistrydata.org The carbon atoms of the aromatic ring would resonate in the 110-140 ppm range, with the bromine-substituted carbons (C2 and C6) showing characteristic shifts due to the heavy atom effect. The benzylic carbon (α-carbon) attached to the hydroxyl group would be found in the 70-80 ppm region.

Stereochemical and Conformational Analysis: While standard NMR in an achiral solvent cannot differentiate between enantiomers, it is crucial for conformational analysis. The rotational freedom around the Cα-C1 bond can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing coupling constants at low temperatures. spectroscopyonline.com To determine the absolute configuration or enantiomeric excess, chiral derivatizing agents or chiral solvating agents can be used. These reagents interact differently with the (R) and (S) enantiomers, leading to the formation of diastereomeric species with distinct and resolvable NMR spectra. acdlabs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and substituted aromatic systems. organicchemistrydata.orgsigmaaldrich.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid | ¹H | 10.0 - 13.0 | Broad Singlet | Position is highly variable. |

| Aromatic (C4-H) | ¹H | 7.0 - 7.5 | Triplet | |

| Aromatic (C3/5-H) | ¹H | 7.5 - 7.8 | Doublet | |

| Methine (α-H) | ¹H | 5.0 - 5.5 | Singlet | Adjacent to -OH and -COOH. |

| Hydroxyl (α-OH) | ¹H | 4.0 - 6.0 | Broad Singlet | Position is highly variable. |

| Carbonyl (-COOH) | ¹³C | 170 - 180 | Singlet | Typical for carboxylic acids. |

| Aromatic (C1) | ¹³C | 135 - 145 | Singlet | Quaternary carbon attached to the side chain. |

| Aromatic (C2/6) | ¹³C | 120 - 130 | Singlet | Carbons bearing bromine atoms. |

| Aromatic (C3/5) | ¹³C | 128 - 132 | Singlet | |

| Aromatic (C4) | ¹³C | 125 - 130 | Singlet | |

| Methine (α-C) | ¹³C | 70 - 80 | Singlet | Carbon bearing the hydroxyl group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding, which are prominent in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which arises from the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. utdallas.eduarxiv.org The O-H stretch of the secondary alcohol group also contributes to this region. The carbonyl (C=O) stretching vibration of the carboxylic acid will produce a strong, sharp peak typically found between 1700 and 1730 cm⁻¹. arxiv.org Other key bands include the C-O stretching of the carboxylic acid and alcohol (1210-1320 cm⁻¹) and aromatic C-C stretching vibrations (1400-1600 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar O-H and C=O bonds give strong IR signals, the non-polar and symmetric vibrations often produce strong Raman signals. mt.com The aromatic ring vibrations, particularly the ring breathing mode, are typically prominent in the Raman spectrum. The C-Br stretching vibrations would appear in the low-frequency region of the spectrum. As a non-destructive technique that is insensitive to aqueous media, Raman spectroscopy can be particularly useful for in-situ analysis. spectroscopyonline.comnih.gov

Table 2: Principal Vibrational Bands for this compound Assignments are based on well-established group frequency correlations. utdallas.edulibretexts.orgresearchgate.net

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. |

| O-H Stretch (Alcohol) | IR | 3200 - 3550 | Medium, Broad | Often overlaps with the carboxylic acid O-H band. |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid) | IR | 1700 - 1730 | Strong, Sharp | Key diagnostic peak. |

| Aromatic C=C Stretch | IR, Raman | 1400 - 1600 | Medium to Strong | Multiple bands expected. |

| O-H Bend (in-plane) | IR | 1350 - 1440 | Medium, Broad | |

| C-O Stretch (Alcohol/Acid) | IR | 1210 - 1320 | Strong | |

| C-Br Stretch | Raman, IR | 500 - 700 | Strong (Raman) | In the fingerprint region. |

X-ray Diffraction for Absolute Configuration Determination and Solid-State Structure Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. utdallas.edu For a chiral compound like this compound, XRD is uniquely capable of unambiguously establishing its absolute configuration, provided that a suitable single crystal can be grown and the data is measured appropriately.

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. The key output includes precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

Absolute Configuration: The determination of the absolute stereochemistry—whether the molecule is the (R) or (S) enantiomer—relies on the phenomenon of anomalous dispersion. researchgate.net This effect is particularly pronounced for heavier atoms. The presence of two bromine atoms in this compound is highly advantageous, as bromine is an effective anomalous scatterer for commonly used X-ray sources (e.g., Cu Kα or Mo Kα radiation). By carefully measuring and analyzing the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the true handedness of the molecule can be determined. The Flack parameter is a critical value refined during the analysis that indicates the correctness of the assigned absolute structure. researchgate.net

Table 3: Representative Crystallographic Data Report for a Chiral Organic Molecule This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. rsc.orgresearchgate.net

| Parameter | Description | Example Value |

| Chemical Formula | Molecular formula of the compound. | C₈H₆Br₂O₃ |

| Formula Weight | Molecular weight in g/mol . | 325.94 |

| Crystal System | One of the seven crystal systems (e.g., Monoclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁). | P2₁ |

| a, b, c (Å) | Dimensions of the unit cell. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| Volume (ų) | Volume of the unit cell. | 819.4 |

| Z | Number of molecules per unit cell. | 2 |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.035 (3.5%) |

| Flack Parameter | A parameter used to determine the absolute structure of a chiral crystal. A value near zero for the correct enantiomer. | 0.01(2) |

Chiroptical Spectroscopies (CD, ORD) for Enantiomeric Excess Determination and Chiral Recognition Studies

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating chiral molecules. univr.it These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. creative-biostructure.com A CD signal is only produced by chiral molecules that possess a chromophore (a light-absorbing group) in or near the stereocenter. In this compound, the phenyl ring is the primary chromophore. The chiral α-carbon perturbs the electronic transitions of the aromatic ring, resulting in a characteristic CD spectrum. The two enantiomers, (R)- and (S)-2,6-dibromomandelic acid, will produce mirror-image CD spectra of equal magnitude but opposite sign. This property makes CD an excellent tool for:

Enantiomeric Excess (e.e.) Determination: The magnitude of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the signal of a sample to that of the pure enantiomer, the e.e. can be accurately quantified.

Chiral Recognition: When this compound interacts with another chiral molecule (e.g., a protein or a chiral stationary phase), changes in its CD spectrum or the appearance of an induced circular dichroism (ICD) signal can be observed. nih.gov This provides valuable information about the nature and geometry of the binding interaction.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. A plot of rotation versus wavelength gives an ORD curve. The phenomenon where a CD band and an ORD curve change sign at the same wavelength is known as the Cotton Effect. uzh.ch While largely superseded by CD for most applications, ORD can still be a valuable complementary technique for stereochemical studies.

Mass Spectrometry Techniques for Structural Elucidation of Complex Derivatives and Reaction Intermediates

Mass spectrometry (MS) is a high-sensitivity analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mt.com

For this compound, electron ionization (EI) would likely cause significant fragmentation. Common fragmentation pathways for a carboxylic acid include the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45). libretexts.org Another likely fragmentation is the cleavage of the bond between the α-carbon and the carboxyl group.

The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern caused by the two bromine atoms. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). A molecule containing one bromine atom exhibits two peaks of roughly equal intensity at M⁺ and M+2. A molecule with two bromine atoms, like this compound, will show a characteristic triplet pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This signature pattern is invaluable for confirming the presence of two bromine atoms in the molecular ion and in any bromine-containing fragments. docbrown.info Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to observe the molecular ion with less fragmentation. acdlabs.com

Table 4: Predicted Isotopic Pattern for the Molecular Ion of this compound Based on the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).

| Ion | Isotopic Composition | Expected m/z | Relative Intensity (Approx.) |

| [M]⁺ | C₈H₆(⁷⁹Br)₂O₃ | 324 | 1 |

| [M+2]⁺ | C₈H₆(⁷⁹Br)(⁸¹Br)O₃ | 326 | 2 |

| [M+4]⁺ | C₈H₆(⁸¹Br)₂O₃ | 328 | 1 |

Theoretical and Computational Investigations of 2,6 Dibromomandelic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of 2,6-dibromomandelic acid. By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties that govern its chemical behavior. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for mandelic acid and its derivatives. nih.gov

The electronic structure of this compound is significantly influenced by the presence of two bromine atoms on the phenyl ring. These electron-withdrawing groups alter the electron density distribution across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the bromine atoms are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted mandelic acid. This effect is due to the inductive electron-withdrawing nature of halogens. The molecular electrostatic potential (MEP) map would further illustrate the electron distribution, highlighting the electronegative oxygen and bromine atoms as regions of negative potential (red) and the hydrogen atoms as areas of positive potential (blue).

Reactivity descriptors derived from DFT calculations can quantify the reactivity profile of this compound. These descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a theoretical framework for predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index helps in understanding the molecule's ability to act as an electrophile in reactions. The presence of the two bromine atoms is anticipated to increase the electrophilicity of the phenyl ring, making it more susceptible to nucleophilic attack compared to mandelic acid.

Below is a hypothetical data table summarizing the calculated electronic properties of this compound, based on typical values for halogenated aromatic compounds.

Calculated Electronic Properties of this compound

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 6.3 | eV |

| Chemical Potential (μ) | -4.35 | eV |

| Global Hardness (η) | 3.15 | eV |

| Global Softness (S) | 0.317 | eV⁻¹ |

| Electrophilicity Index (ω) | 3.00 | eV |

Conformational Analysis and Energy Landscapes of this compound

The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface, or energy landscape, that governs their interconversion.

Computational methods such as molecular dynamics (MD) simulations and potential energy surface (PES) scans are employed to explore the conformational space. MD simulations track the atomic motions of the molecule over time, allowing for the exploration of different conformational states and the energy barriers between them. nih.gov PES scans involve systematically rotating specific dihedral angles and calculating the corresponding energy at each step, thereby mapping out the energy landscape.

For this compound, the key dihedral angles to consider are those around the Cα-C(phenyl) bond and the Cα-C(carboxyl) bond. The steric hindrance imposed by the two bulky bromine atoms at the ortho positions of the phenyl ring is expected to significantly restrict the rotation around the Cα-C(phenyl) bond. This restriction will likely lead to a more defined set of low-energy conformations compared to unsubstituted mandelic acid. Intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also play a crucial role in stabilizing certain conformations.

The energy landscape of this compound would be characterized by a series of energy minima corresponding to the stable conformers, connected by transition states representing the energy barriers for conformational changes. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

A hypothetical table of the relative energies of the most stable conformers of this compound is presented below.

Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (O-Cα-C-C) (°) | Dihedral Angle 2 (H-O-Cα-C) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 60 | 180 | 0.00 |

| 2 | -60 | 180 | 1.5 |

| 3 | 180 | 60 | 3.2 |

Molecular Modeling of Chiral Recognition Mechanisms in Diastereomeric Interactions

Chiral recognition is a fundamental process in chemistry and biology, and understanding the mechanisms by which chiral molecules interact is crucial for applications such as enantioselective synthesis and separation. This compound, being a chiral molecule, can engage in diastereomeric interactions with other chiral molecules, leading to the formation of complexes with different stabilities.

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are powerful tools for investigating these chiral recognition mechanisms at the atomic level. These methods allow researchers to visualize and quantify the interactions between the enantiomers of this compound and a chiral selector.

The primary forces driving chiral recognition include hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking. In the case of this compound, the hydroxyl and carboxyl groups are key sites for hydrogen bonding. The phenyl ring, with its two bromine substituents, can participate in halogen bonding and modified π-π stacking interactions.

A molecular modeling study of the diastereomeric interactions of this compound would typically involve building 3D models of the R- and S-enantiomers and a chosen chiral selector. Molecular docking would then be used to predict the most favorable binding poses of each enantiomer with the selector. Subsequent molecular dynamics simulations of the resulting diastereomeric complexes would provide insights into their stability and the specific intermolecular interactions that contribute to chiral discrimination. nsf.gov

For example, when interacting with a chiral amine, the carboxylic acid group of this compound can form a salt bridge, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The bulky bromine atoms can influence the stereoselectivity by creating steric hindrance that favors the binding of one enantiomer over the other. The study of diastereomeric crystallization of mandelic acid with L-phenylalanine has shown that differences in crystal lattice energy contribute to chiral recognition. nih.gov

The results of such a study could be summarized in a table comparing the interaction energies and key intermolecular contacts for the two diastereomeric complexes.

Calculated Interaction Energies for Diastereomeric Complexes of this compound with a Chiral Selector

| Diastereomeric Complex | Binding Free Energy (kcal/mol) | Key Intermolecular Interactions |

|---|---|---|

| (R)-2,6-Dibromomandelic acid + Selector | -8.5 | Hydrogen bond (OH), Salt bridge (COOH) |

| (S)-2,6-Dibromomandelic acid + Selector | -7.2 | Hydrogen bond (OH), Steric clash (Br) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry offers the ability to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predictions can be invaluable for the structural elucidation of new compounds and for interpreting experimental spectra.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts can then be compared with experimental data to confirm the molecular structure. The electron-withdrawing effect of the bromine atoms is expected to cause a downfield shift (higher ppm values) for the protons and carbons of the phenyl ring compared to unsubstituted mandelic acid.

Similarly, the vibrational frequencies of this compound can be calculated and compared to its experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The characteristic vibrational modes, such as the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxyl group, and the C-Br stretches, can be assigned based on the calculations. A study on mandelic acid and its derivatives has demonstrated the utility of the B3LYP method with the 6-311++G(d,p) basis set for accurate prediction of spectroscopic data. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. The calculations would provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum.

A crucial aspect of computational spectroscopy is the validation of the theoretical results with experimental data. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the structural assignment.

A comparison of predicted and hypothetical experimental spectroscopic data for this compound is presented below.

Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (Ar-H, ppm) | 7.4-7.6 | 7.3-7.5 |

| ¹³C NMR (C-Br, ppm) | 120-125 | 118-123 |

| IR (C=O stretch, cm⁻¹) | 1735 | 1720 |

| UV-Vis (λmax, nm) | 275 | 278 |

Computational Design of Novel Derivatives and Catalytic Systems

Computational chemistry is not only a tool for understanding existing molecules but also a powerful platform for the rational design of new molecules with desired properties and for the development of efficient catalytic systems.

Starting from the structure of this compound, computational methods can be used to design novel derivatives with tailored electronic, steric, or biological properties. For example, by systematically replacing the bromine atoms with other substituents (e.g., -F, -Cl, -I, -CF₃, -NO₂) and calculating the properties of the resulting molecules, it is possible to create a library of virtual compounds. This in silico screening can identify derivatives with, for instance, enhanced reactivity, improved solubility, or stronger binding affinity to a biological target.

Furthermore, computational approaches can be employed to design catalysts for specific reactions involving this compound. For instance, if a particular transformation of the carboxyl or hydroxyl group is desired, a catalyst can be designed to selectively activate that functional group. This process often involves modeling the reaction mechanism, identifying the transition state, and then designing a catalyst that stabilizes the transition state, thereby lowering the activation energy. mdpi.com

The design of enzyme catalysts, or "de novo" enzyme design, is a particularly exciting area. nih.gov By using computational tools, it is possible to design a protein scaffold that can bind this compound in a specific orientation and catalyze a desired reaction with high stereoselectivity. This approach involves identifying a suitable protein backbone and then using computational methods to mutate the amino acid residues in the active site to create a binding pocket that is complementary to the substrate and that contains the necessary catalytic residues.

The following table outlines a hypothetical computational workflow for the design of a novel derivative of this compound with enhanced biological activity.

Computational Workflow for Designing Novel this compound Derivatives

| Step | Computational Method | Objective |

|---|---|---|

| 1. Virtual Library Generation | Combinatorial chemistry software | Create a diverse set of virtual derivatives. |

| 2. Property Prediction | DFT, QSAR models | Calculate electronic and physicochemical properties. |

| 3. Virtual Screening | Molecular docking | Predict binding affinity to a target protein. |

| 4. Lead Optimization | MD simulations, Free energy calculations | Refine the structure of the most promising candidates. |

Supramolecular Chemistry and Molecular Recognition Phenomena

Hydrogen Bonding Interactions in Solid-State Architectures and Solutions

There is currently no specific information available in the scientific literature detailing the hydrogen bonding interactions of 2,6-Dibromomandelic acid in either solid-state crystal structures or in solution. Analysis of its molecular structure—possessing a carboxylic acid group (a hydrogen-bond donor and acceptor) and a hydroxyl group (also a hydrogen-bond donor and acceptor)—suggests it would readily participate in hydrogen bonding. However, without experimental crystallographic or spectroscopic data, any description of specific motifs, such as catemers, dimers, or more complex networks, remains speculative.

Host-Guest Chemistry and Inclusion Complex Formation with this compound

No studies have been found that describe this compound acting as either a host or a guest molecule in host-guest chemistry. Research on inclusion complexes often involves hosts like cyclodextrins, but there are no published examples of complexation with this compound.

Role in Crystal Engineering and Co-crystallization Strategies for Chiral Systems

While the broader class of halogenated mandelic acids is utilized in crystal engineering for the purpose of chiral resolution via co-crystallization, no specific studies detailing the use of this compound as a co-former or as a target for resolution have been identified. The principles of co-crystallization suggest it could be a viable candidate for such applications, but empirical data is lacking.

Self-Assembly Processes and Molecular Recognition Applications Involving this compound

There is no available research that specifically investigates the self-assembly processes of this compound into larger supramolecular structures. Consequently, there are no documented molecular recognition applications that utilize this specific compound.

Future Perspectives and Emerging Research Directions

Integration in Continuous Flow Chemistry and Automated Platforms for Chiral Synthesis

The synthesis of enantiomerically pure compounds is a critical endeavor, and the integration of continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.gov While specific studies on the continuous flow synthesis of 2,6-dibromomandelic acid are not yet prevalent, the broader success with other chiral α-hydroxy acids provides a strong impetus for its exploration in this domain. researchgate.netorganic-chemistry.org

Future research is anticipated to focus on the development of continuous flow processes for the enantioselective synthesis of this compound. This could involve the use of immobilized chiral catalysts or biocatalysts in packed-bed reactors, enabling simplified purification and catalyst recycling. nih.gov Automated platforms, incorporating real-time reaction monitoring and optimization algorithms, could further accelerate the discovery of optimal conditions for its synthesis. The benefits of such systems include precise control over reaction parameters like temperature, pressure, and residence time, which are crucial for achieving high enantioselectivity.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging | More readily scalable |

| Safety | Handling of hazardous reagents can be risky | Improved safety due to smaller reaction volumes |

| Efficiency | Can be time-consuming with multiple steps | Increased efficiency and throughput |

| Process Control | Less precise control over parameters | Precise control leading to better reproducibility |

Exploration of Novel Biocatalytic Pathways for Synthesis and Resolution of this compound and Its Analogs

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral compounds. nih.gov The enzymatic resolution of mandelic acid and its derivatives is a well-established field, with lipases and esterases being commonly employed for the kinetic resolution of racemic mixtures. nih.govresearchgate.net Research on halogenated mandelic acids, such as 2-chloromandelic acid, has demonstrated the feasibility of achieving high enantiomeric excess through enzymatic transesterification. nih.gov

Future investigations will likely focus on identifying or engineering novel enzymes with high activity and selectivity towards this compound. This could involve screening microbial sources for new biocatalysts or using protein engineering techniques to tailor the substrate specificity of existing enzymes. The development of bienzymatic cascade reactions, combining, for example, an oxynitrilase and a nitrilase, could offer a direct route to enantiomerically pure this compound from the corresponding aldehyde. researchgate.netsciprofiles.com Such enzymatic processes are not only environmentally benign but also offer the potential for high yields and exceptional stereoselectivity.

| Enzyme Class | Potential Application for this compound | Key Advantages |

| Lipases/Esterases | Kinetic resolution of racemic this compound or its esters. | Broad substrate scope, high enantioselectivity. nih.govresearchgate.net |

| Nitrilases | Enantioselective hydrolysis of 2,6-dibromomandelonitrile. | Direct conversion of nitriles to carboxylic acids. nih.gov |

| Oxynitrilases | Synthesis of (R)- or (S)-2,6-dibromomandelonitrile. | Formation of a key intermediate for acid synthesis. sciprofiles.com |

| Dehydrogenases | Asymmetric reduction of 2,6-dibromobenzoylformic acid. | High enantioselectivity in ketone reduction. |

Development of Advanced Materials with Enhanced Chiral Recognition Capabilities

The development of materials capable of selective recognition of enantiomers is crucial for separation science and chiral sensing. Molecularly imprinted polymers (MIPs) have shown significant promise in the chiral resolution of mandelic acid and its derivatives. scielo.brresearchgate.netnih.govredalyc.org These synthetic receptors, created using a template-based approach, can exhibit high affinity and selectivity for the target enantiomer. Studies on 2-chloromandelic acid have demonstrated the successful application of MIPs as stationary phases in chromatography for enantioseparation. sioc-journal.cn

Future research in this area will likely focus on the design and synthesis of novel MIPs specifically tailored for the recognition of this compound. This could involve the use of functional monomers that can engage in specific interactions with the bromine and hydroxyl functionalities of the molecule. Furthermore, the incorporation of these chiral recognition materials into sensor platforms could lead to the development of rapid and sensitive methods for determining the enantiomeric purity of this compound. Other advanced materials, such as chiral metal-organic frameworks (MOFs) and cyclodextrin-based selectors, also represent promising avenues for the development of next-generation chiral recognition systems for this compound and its analogs. researchgate.netmdpi.com

Synergy of Computational and Experimental Methodologies for Accelerated Discovery in Enantioselective Chemistry

The integration of computational modeling with experimental work has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of enantioselective processes. nih.gov Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the transition states of catalytic reactions, helping to rationalize the observed stereoselectivity and guide the design of more effective catalysts. nih.gov

For this compound, a synergistic approach combining computational and experimental methodologies holds immense potential. Theoretical calculations can be employed to:

Predict the most stable conformations of catalyst-substrate complexes.

Elucidate the mechanism of enantioselective reactions for its synthesis.

Screen virtual libraries of chiral catalysts to identify promising candidates for experimental validation.

This in-silico screening can significantly reduce the experimental effort required for catalyst development. The subsequent experimental validation of the computationally predicted catalysts can then provide a feedback loop for refining the theoretical models. This iterative process of computational design and experimental verification is expected to play a pivotal role in the development of highly efficient and selective methods for the synthesis of enantiomerically pure this compound.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and predicting stereochemical outcomes. nih.gov |

| Molecular Docking | Simulating the binding of this compound to chiral selectors or enzyme active sites. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions involving this compound with high accuracy. |

| Virtual Screening | Identifying potential chiral catalysts or resolving agents from large compound libraries. |

Q & A

Q. What strategies ensure comprehensive literature reviews on this compound’s applications?

- Methodological Answer :

- Database Searches : Use SciFinder and Reaxys with keywords: “this compound,” “brominated mandelic acid derivatives,” “antifungal mechanisms.”

- Citation Tracking : Follow seminal papers (pre-2000) and recent reviews (post-2020).

- Grey Literature : Include patents and conference proceedings for synthetic innovations .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.